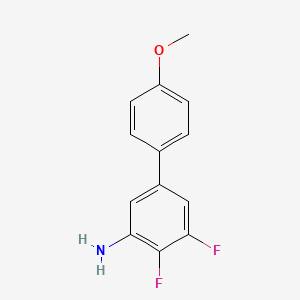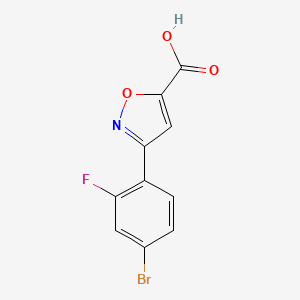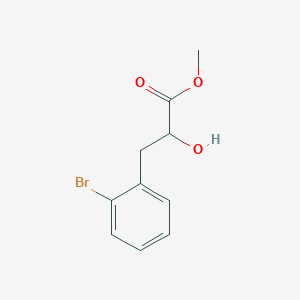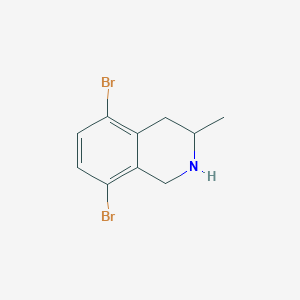
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and structural significance in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
-
Bromination with Bromine
Reagents: Bromine (Br2), chloroform (CHCl3)
Conditions: Room temperature, under inert atmosphere
Procedure: 3-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in chloroform, and bromine is added dropwise. The reaction mixture is stirred until the bromination is complete, followed by purification.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, chloroform (CHCl3)
Procedure: NBS is added to a solution of 3-methyl-1,2,3,4-tetrahydroisoquinoline in chloroform. The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Solvent (e.g., ethanol), elevated temperature
Products: Substituted derivatives where bromine atoms are replaced by nucleophiles
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives, potentially forming quinoline or isoquinoline structures
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Solvent (e.g., ether), low temperature
Products: Reduced derivatives, potentially forming dihydro or tetrahydroisoquinoline structures
Common Reagents and Conditions
Nucleophilic Substitution: Ethanol as solvent, elevated temperature
Oxidation: Aqueous or organic solvent, controlled temperature
Reduction: Ether as solvent, low temperature
Applications De Recherche Scientifique
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the tetrahydroisoquinoline scaffold play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks bromine atoms, different biological activity profile.
5,8-Dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms instead of bromine, potentially different reactivity and biological effects.
5,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, different steric and electronic properties.
Uniqueness
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11Br2N |
|---|---|
Poids moléculaire |
305.01 g/mol |
Nom IUPAC |
5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
PZYJPCAPHOEZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2CN1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)

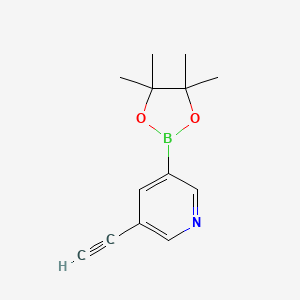



![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)

